molecular formula C15H27N3O4 B14309575 2,4,6-Tris{[(hydroxymethyl)(methyl)amino]methyl}phenol CAS No. 114290-60-7

2,4,6-Tris{[(hydroxymethyl)(methyl)amino]methyl}phenol

Cat. No.: B14309575
CAS No.: 114290-60-7
M. Wt: 313.39 g/mol
InChI Key: FWMCOYLFUCBELR-UHFFFAOYSA-N
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Description

2,4,6-Tris{[(hydroxymethyl)(methyl)amino]methyl}phenol is an aromatic organic compound that features tertiary amine and phenolic hydroxyl functionalities within the same molecule. This compound is known for its versatility and is widely used in various chemical processes and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Tris{[(hydroxymethyl)(methyl)amino]methyl}phenol typically involves a Mannich reaction, where phenol reacts with formaldehyde and dimethylamine under vacuum conditions. The water produced during the reaction is removed to drive the reaction to completion .

Industrial Production Methods

In industrial settings, the compound is produced in large quantities using similar Mannich reaction conditions. The process is optimized to ensure high yields and purity, making it suitable for various applications in the chemical industry .

Chemical Reactions Analysis

Types of Reactions

2,4,6-Tris{[(hydroxymethyl)(methyl)amino]methyl}phenol undergoes several types of chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding alcohols.

    Substitution: The amine groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride are used.

    Substitution: Reagents like alkyl halides are used under basic conditions.

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Alcohol derivatives.

    Substitution: Alkylated amine derivatives.

Scientific Research Applications

2,4,6-Tris{[(hydroxymethyl)(methyl)amino]methyl}phenol is used in various scientific research applications, including:

Mechanism of Action

The compound exerts its effects through its tertiary amine and phenolic hydroxyl functionalities. These groups can interact with various molecular targets, including enzymes and receptors, to modulate their activity. The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4,6-Tris{[(hydroxymethyl)(methyl)amino]methyl}phenol is unique due to its combination of tertiary amine and phenolic hydroxyl functionalities, which provide it with distinct reactivity and versatility in various chemical processes.

Properties

CAS No.

114290-60-7

Molecular Formula

C15H27N3O4

Molecular Weight

313.39 g/mol

IUPAC Name

2,4,6-tris[[hydroxymethyl(methyl)amino]methyl]phenol

InChI

InChI=1S/C15H27N3O4/c1-16(9-19)6-12-4-13(7-17(2)10-20)15(22)14(5-12)8-18(3)11-21/h4-5,19-22H,6-11H2,1-3H3

InChI Key

FWMCOYLFUCBELR-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC(=C(C(=C1)CN(C)CO)O)CN(C)CO)CO

Origin of Product

United States

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